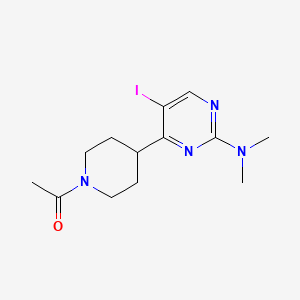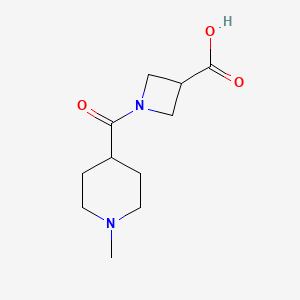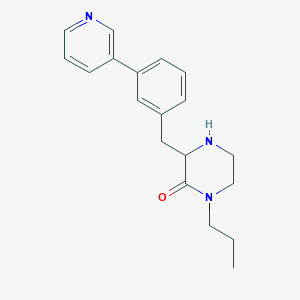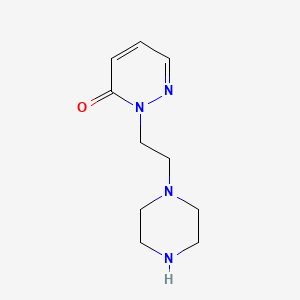
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Descripción general
Descripción
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, also known as PP3, is a pyridazine-based compound. It has a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O/c15-10-2-1-3-12-14 (10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C10H16N4O, and it has a molecular weight of 208.26 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The novel series of piperazinylthienylpyridazine derivatives, which include structures related to 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were found to exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications in the treatment of inflammatory conditions (Refaat, Khalil, & Kadry, 2007).
Antimicrobial Activity
Compounds structurally related to this compound have been investigated for their antimicrobial properties. The synthesized compounds demonstrated noteworthy antimicrobial activity, indicating their potential use in combating various microbial infections (Gein et al., 2013).
Anticancer Activity
A series of derivatives including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been studied for their antiproliferative activity against human cancer cell lines. Some compounds showed promising activity, indicating the potential of such derivatives in cancer therapy (Mallesha et al., 2012).
Glucan Synthase Inhibitors
Pyridazinone derivatives, including structures similar to this compound, have been identified as potent β-1,3-glucan synthase inhibitors, offering a novel approach for treating fungal infections (Ting et al., 2011).
Analgesic Activity
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing potential as non-ulcerogenic analgesic agents (Duendar et al., 2007).
Antidiabetic Activity
Triazolo-pyridazine-6-yl-substituted piperazines, structurally related to this compound, have been evaluated for their potential as antidiabetic drugs, showing promising DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propiedades
IUPAC Name |
2-(2-piperazin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-10-2-1-3-12-14(10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHATANABEQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



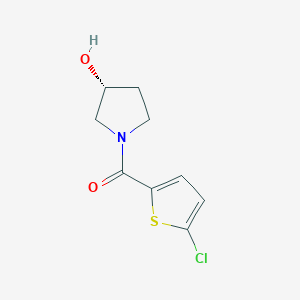
![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

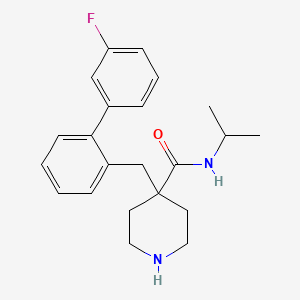
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
